molecular formula C23H15F3O3S B2591510 Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone CAS No. 338423-91-9

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone

Cat. No.: B2591510
CAS No.: 338423-91-9
M. Wt: 428.43
InChI Key: ZTSSTXCLTNSOBX-UHFFFAOYSA-N
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Description

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is a complex organic compound known for its unique structural properties and various applications in scientific research. This compound falls under the category of synthetic organic chemistry and is widely used in the fields of chemistry, biology, medicine, and industry due to its versatile reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

To prepare Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone, a multi-step synthetic route is usually employed. The synthesis often begins with the preparation of the intermediate compounds, which include the corresponding benzofuran and sulfoxide derivatives. Typical reaction conditions involve the use of organic solvents such as dichloromethane or toluene, along with catalysts like palladium or copper complexes to facilitate the reactions.

  • Step 1: : Formation of the benzofuran ring via cyclization of suitable precursors.

  • Step 2: : Introduction of the trifluoromethyl group through nucleophilic substitution reactions.

  • Step 3: : Coupling of the benzofuran intermediate with the sulfoxide derivative under catalytic conditions.

  • Step 4: : Final condensation step to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves scaling up the laboratory synthesis protocols while ensuring process optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone undergoes various chemical reactions, including oxidation, reduction, and substitution.

  • Oxidation: : The compound can be oxidized to form sulfone derivatives using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

  • Reduction: : Reduction reactions can convert the sulfoxide group to a sulfide, typically using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halogenating agents, nitro compounds.

Major Products Formed

  • Oxidation: : Sulfone derivatives.

  • Reduction: : Sulfide derivatives.

  • Substitution: : Various substituted benzofuran derivatives.

Scientific Research Applications

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is widely used in scientific research due to its diverse applications:

  • Chemistry: : Utilized as a building block in organic synthesis and for studying reaction mechanisms.

  • Biology: : Employed in biochemical assays to study enzyme interactions and cellular pathways.

  • Medicine: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Used in the development of novel materials and as a catalyst in certain industrial processes.

Mechanism of Action

Molecular Targets and Pathways Involved

The mechanism of action of Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone involves interaction with specific molecular targets, such as enzymes and receptors, leading to modulation of biochemical pathways. The sulfinyl and benzofuran moieties play crucial roles in binding to target sites and influencing biological activity.

Comparison with Similar Compounds

Similar Compounds

  • Phenylsulfinylbenzofurans

  • Trifluoromethylbenzofurans

  • Benzofuran-based sulfoxides

Uniqueness

Phenyl[3-({[3-(trifluoromethyl)phenyl]sulfinyl}methyl)-1-benzofuran-2-yl]methanone is unique due to the presence of the trifluoromethyl group, which imparts distinctive electronic properties and enhances biological activity compared to similar compounds. The specific arrangement of functional groups also contributes to its reactivity and versatility in research applications.

This article covers the essential aspects of this compound, from its preparation methods to its scientific applications and mechanism of action

Properties

IUPAC Name

phenyl-[3-[[3-(trifluoromethyl)phenyl]sulfinylmethyl]-1-benzofuran-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15F3O3S/c24-23(25,26)16-9-6-10-17(13-16)30(28)14-19-18-11-4-5-12-20(18)29-22(19)21(27)15-7-2-1-3-8-15/h1-13H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSSTXCLTNSOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)CS(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15F3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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